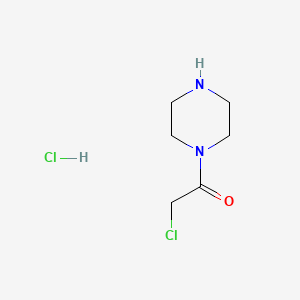

2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-1-piperazin-1-ylethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClN2O.ClH/c7-5-6(10)9-3-1-8-2-4-9;/h8H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSGQQGODBSVRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374062 | |

| Record name | 2-Chloro-1-(piperazin-1-yl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145222-00-0 | |

| Record name | 2-Chloro-1-(piperazin-1-yl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 145222-00-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride

Introduction

2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride is a key chemical intermediate widely utilized in the development of complex pharmaceutical agents. As a derivative of piperazine, a privileged scaffold in medicinal chemistry, this compound serves as a versatile building block for introducing the piperazine moiety into larger molecules. The piperazine ring is a common feature in drugs targeting a range of conditions, and its incorporation can improve physicochemical properties like solubility and bioavailability, thereby enhancing biological activity[1]. This guide provides a comprehensive overview of its synthesis, purification, and detailed characterization, grounded in established chemical principles and safety protocols. It is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Section 1: Synthesis Methodology

The synthesis of this compound is primarily achieved through the acylation of piperazine with chloroacetyl chloride. The reaction is a classic example of nucleophilic acyl substitution. Due to the presence of two secondary amine groups in piperazine, a key challenge is to achieve mono-acylation and prevent the formation of the di-acylated byproduct, 1,4-bis(chloroacetyl)piperazine. This is typically managed by using piperazine itself as the hydrochloride salt scavenger or by employing a specific stoichiometry in a controlled reaction environment.

Reaction Principle and Mechanism

The core of the synthesis is the reaction between the nucleophilic secondary amine of piperazine and the highly electrophilic carbonyl carbon of chloroacetyl chloride. The reaction proceeds as follows:

-

Nucleophilic Attack: One of the nitrogen atoms of the piperazine ring attacks the carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.

-

Deprotonation: A base, which can be another molecule of piperazine or an added scavenger like triethylamine, removes the proton from the newly acylated nitrogen, yielding the free-base form of the product.

-

Protonation/Salt Formation: The product is then treated with hydrochloric acid to form the stable hydrochloride salt, which facilitates isolation and purification.

Caption: Figure 1: Nucleophilic acyl substitution mechanism.

Detailed Experimental Protocol

This protocol is a representative procedure. Researchers should adapt it based on laboratory conditions and scale.

Materials & Reagents:

| Reagent | CAS Number | Molecular Weight | Quantity (Example) | Moles (Example) |

| Piperazine Anhydrous | 110-85-0 | 86.14 g/mol | 21.5 g | 0.25 mol |

| Chloroacetyl Chloride | 79-04-9 | 112.94 g/mol | 11.3 g (7.7 mL) | 0.10 mol |

| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | 250 mL | - |

| Triethylamine | 121-44-8 | 101.19 g/mol | 10.1 g (14.0 mL) | 0.10 mol |

| Diethyl Ether | 60-29-7 | 74.12 g/mol | As needed | - |

| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 g/mol | As needed | - |

Procedure:

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve piperazine (an excess is used to act as the HCl scavenger and favor mono-acylation) in 150 mL of dichloromethane (DCM).

-

Cooling: Cool the solution to 0°C using an ice-water bath. Vigorous stirring is essential.

-

Reagent Addition: In the dropping funnel, prepare a solution of chloroacetyl chloride (0.10 mol) in 100 mL of DCM. Add this solution dropwise to the stirred piperazine solution over a period of 60-90 minutes, ensuring the internal temperature does not exceed 5°C. A white precipitate (piperazine hydrochloride) will form.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.[2]

-

Work-up & Isolation:

-

Filter the reaction mixture to remove the piperazine hydrochloride precipitate.

-

Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 100 mL of water and 100 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or waxy solid (the free base).

-

-

Salt Formation:

-

Dissolve the crude free base in 150 mL of diethyl ether.

-

Cool the solution in an ice bath and bubble dry hydrogen chloride gas through it, or add a calculated amount of ethereal HCl, until precipitation of the hydrochloride salt is complete.

-

Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven at 40-50°C.

-

Rationale and Expert Insights

-

Stoichiometry: Using a significant excess of piperazine (2.5 equivalents) is a strategic choice to statistically favor mono-acylation over di-acylation and to act as an in-situ base for the HCl byproduct. Alternatively, using 1 equivalent of piperazine and 1 equivalent of a non-nucleophilic base like triethylamine is also a common approach.[3]

-

Solvent Choice: Dichloromethane is an excellent solvent for this reaction as it is relatively inert, dissolves the starting materials (except for the byproduct salt), and has a low boiling point, which simplifies removal.

-

Temperature Control: Chloroacetyl chloride is extremely reactive and its reaction with amines is highly exothermic. Maintaining a low temperature (0-5°C) during addition is critical to prevent runaway reactions and minimize the formation of undesired byproducts.[2]

-

Salt Formation for Purification: Converting the final product to its hydrochloride salt serves two purposes: it provides a stable, solid form of the compound and is a crucial purification step, as the salt often has much lower solubility in organic solvents than the free base or impurities, allowing it to precipitate in high purity.

Safety and Handling

Chloroacetyl chloride is highly toxic, corrosive, and reacts violently with water. [4][5] All manipulations must be performed in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., butyl rubber), and tight-sealing safety goggles with a face shield.[6][7]

-

Handling: This reagent is moisture-sensitive and lachrymatory.[7] Handle under an inert atmosphere (nitrogen or argon). Use syringes or cannulas for transfers.

-

Quenching: Any excess chloroacetyl chloride should be quenched slowly and carefully by adding it to a stirred, cold solution of sodium bicarbonate or another suitable base.

-

Spills: Neutralize small spills with sodium bicarbonate. For larger spills, evacuate the area and follow emergency procedures.[5]

Section 2: Purification and Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Purification

The primary method of purification for the hydrochloride salt is recrystallization . The choice of solvent is critical. A common approach involves dissolving the crude salt in a minimal amount of a hot polar solvent (like ethanol or methanol) and then adding a less polar co-solvent (like diethyl ether or ethyl acetate) until turbidity is observed. Cooling this solution slowly will yield purified crystals.

Characterization Techniques and Expected Results

The following data represents expected values for the successful synthesis of the title compound.

Caption: Figure 2: General experimental and analytical workflow.

Summary of Analytical Data:

| Technique | Expected Observations |

| ¹H NMR (DMSO-d₆) | δ ~9.5-10.0 (br s, 2H, -NH₂⁺-), δ ~4.4 (s, 2H, -C(=O)CH₂Cl), δ ~3.8 (t, 2H, piperazine -CH₂- adjacent to C=O), δ ~3.6 (t, 2H, piperazine -CH₂- adjacent to C=O), δ ~3.2 (m, 4H, other piperazine -CH₂-) |

| ¹³C NMR (DMSO-d₆) | δ ~165 (-C=O), δ ~45 (-CH₂Cl), δ ~40-45 (piperazine carbons) |

| FTIR (KBr, cm⁻¹) | ~3400 (N-H stretch, broad, from NH₂⁺), ~2700-3000 (C-H stretch), ~1650-1670 (C=O stretch, amide I band), ~750 (C-Cl stretch) |

| Mass Spec. (ESI+) | Expected m/z for free base [M+H]⁺: 163.07 (C₆H₁₁ClN₂O). The isotopic pattern for chlorine (³⁵Cl/³⁷Cl in ~3:1 ratio) should be observed at M+ and M+2. |

-

¹H NMR Spectroscopy: The spectrum will show a characteristic singlet for the two protons of the chloro-methylene group. The piperazine protons will appear as multiplets or distinct triplets, though they can be complex. The two protons on the protonated nitrogen will appear as a broad singlet far downfield.

-

¹³C NMR Spectroscopy: The carbonyl carbon will be the most downfield signal. The chloro-substituted methylene carbon and the four piperazine carbons will appear in the aliphatic region.

-

FTIR Spectroscopy: The most prominent peak will be the strong amide carbonyl (C=O) stretch. The broad absorption in the high-wavenumber region is characteristic of the N-H stretching in the ammonium salt.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive mode will show the protonated molecular ion of the free base. A key confirmation is the presence of the M+2 peak at approximately one-third the intensity of the M+ peak, which is the signature isotopic signature of a monochlorinated compound.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12563661, 2-Chloro-1-(4-methylpiperazin-1-yl)ethan-1-one hydrochloride. PubChem. Retrieved from [Link]

-

Li, S., et al. (2008). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 64(1), o708. Available at: [Link]

-

ChemSrc (2024). 2-chloro-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone,hydrochloride. Chemsrc.com. Retrieved from [Link]

-

Yufeng (Date not available). Chloroacetyl Chloride. yufeng-chem.com. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 222312, 2-Chloro-1-piperidine-1-yl-ethanone. PubChem. Retrieved from [Link]

-

Gan, X., et al. (2012). 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o70. Available at: [Link]

-

The Royal Society of Chemistry (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. rsc.org. Retrieved from [Link]

-

Gan, X., et al. (2012). 2-Chloro-1-[4-(2,4-difluoro-benz-yl)piperazin-1-yl]ethanone. PubMed. Retrieved from [Link]

-

Sinfoo Biotech (Date not available). 2-Chloro-1-piperazin-1-yl-ethanone hydrochloride. sinfoobiochem.com. Retrieved from [Link]

Sources

- 1. 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-CHLORO-1-[4-(2-FLUORO-PHENYL)-PIPERAZIN-1-YL]-ETHANONE synthesis - chemicalbook [chemicalbook.com]

- 4. Chloroacetyl Chloride [yufenggp.com]

- 5. CHLOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. kscl.co.in [kscl.co.in]

- 7. fishersci.com [fishersci.com]

physicochemical properties of 2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a pivotal chemical intermediate, belonging to the versatile class of piperazine derivatives. Its structure, featuring a reactive chloroacetyl group coupled with a piperazine ring, makes it a valuable building block in the synthesis of complex pharmaceutical agents. The hydrochloride salt form generally enhances stability and aqueous solubility, critical attributes for applications in drug discovery and development. This guide provides a comprehensive overview of its core physicochemical properties, analytical characterization methodologies, and practical applications, offering a foundational resource for scientists engaged in medicinal chemistry and process development.

Chemical Identity and Core Structure

The structural foundation of this compound is a piperazine ring acylated with a chloroacetyl group. The presence of the hydrochloride salt is crucial, as it protonates one of the basic nitrogen atoms of the piperazine ring, influencing the molecule's overall solubility, stability, and handling characteristics.

-

Chemical Name: this compound

-

CAS Number: 145222-00-0[1]

-

Molecular Formula: C₆H₁₂Cl₂N₂O[1]

-

Molecular Weight: 199.08 g/mol [1]

The key reactive center for synthetic applications is the carbon atom bearing the chlorine, which is susceptible to nucleophilic substitution, allowing for the facile introduction of diverse chemical moieties.

Physicochemical Characteristics

A quantitative understanding of the physicochemical properties is essential for designing synthetic routes, developing analytical methods, and formulating this intermediate for subsequent reactions.

| Property | Value | Source / Method |

| Melting Point | 166-168 °C | Experimental |

| Appearance | Solid (predicted) | General observation for similar small molecule HCl salts |

| Solubility | Soluble in water | Inferred from hydrochloride salt form |

| pKa | ~8 (for the non-protonated piperazine nitrogen) | Estimated based on piperazine |

Note: Some properties are estimated based on the compound's structure and data from closely related analogs due to the limited availability of specific experimental data in public literature.

Synthesis and Quality Control Workflow

The synthesis of this compound is typically achieved through a straightforward acylation reaction. The subsequent analytical workflow is critical to ensure the material's identity, purity, and suitability for downstream applications.

General Synthetic Pathway

The most common laboratory-scale synthesis involves the reaction of piperazine with chloroacetyl chloride. Due to the presence of two secondary amine groups on piperazine, careful control of stoichiometry and reaction conditions is necessary to favor mono-acylation and prevent the formation of the di-acylated byproduct. The reaction is typically performed in a suitable solvent at reduced temperatures, followed by precipitation or crystallization to isolate the hydrochloride salt.

Caption: General synthetic workflow for 2-Chloro-1-(piperazin-1-yl)ethanone HCl.

Analytical Characterization Protocol

A multi-technique approach is required to confirm the structure and assess the purity of the final compound.

Step 1: Identity Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect characteristic signals for the methylene protons of the chloroacetyl group and the four methylene groups of the piperazine ring. The integration of these signals should correspond to a 2:8 proton ratio.

-

¹³C NMR: Signals corresponding to the carbonyl carbon, the chloro-substituted methylene carbon, and the carbons of the piperazine ring should be present.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a parent ion corresponding to the free base (m/z ≈ 163.06) with a characteristic isotopic pattern for one chlorine atom.

Step 2: Purity Assessment

-

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid or formic acid) and acetonitrile.

-

Detection: UV detection at ~210 nm.

-

Outcome: A single major peak indicates high purity. The peak area percentage is used to quantify purity.

-

Step 3: Physical Property Verification

-

Melting Point Analysis: The experimentally determined melting point should be sharp and fall within the expected range (166-168 °C), indicating good purity.

Caption: Quality control workflow for analytical characterization.

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of this compound.

-

Chemical Stability: The primary liability is the chloroacetyl group, which is susceptible to hydrolysis, particularly in aqueous solutions with elevated pH. The amide bond itself is generally stable under neutral conditions but can hydrolyze under harsh acidic or basic conditions.

-

Recommended Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.

Applications in Medicinal Chemistry and Drug Discovery

The utility of this molecule stems from its function as a bifunctional reagent. The chloroacetyl group serves as an electrophilic handle, while the secondary amine of the piperazine ring (after deprotonation of the hydrochloride salt) acts as a nucleophile.

This dual reactivity allows it to serve as a versatile intermediate for building more complex molecules, particularly in the synthesis of pharmacologically active agents. Piperazine derivatives are known to be key components in drugs targeting a range of conditions.[2] The chloroacetyl group readily reacts with nucleophiles such as amines, thiols, and alcohols, enabling the extension of the molecular scaffold.

Caption: Role as a versatile intermediate in drug discovery.

Safety and Handling

According to available safety data, this compound is an irritant.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautions:

-

Wear protective gloves, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust, fumes, or vapors.

-

Wash skin thoroughly after handling.

-

All handling should be performed by trained personnel in a laboratory setting equipped with appropriate safety measures, including fume hoods and personal protective equipment.

References

-

2-Chloro-1-piperazin-1-yl-ethanone hydrochloride, (CAS# 145222-00-0) . Sinfoo Biotech. [Link]

-

2-Chloro-1-piperazin-1-yl-ethanone hydrochloride . Fluorochem. [Link]

-

Zhang, Y., et al. (2011). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone . Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o708. [Link]

-

Jadhav, S. B., & Tripathi, R. K. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . Bioorganic Chemistry, 128, 106069. [Link]

Sources

An In-depth Technical Guide to 2-Chloro-1-(piperazin-1-yl)ethanone Hydrochloride: Synthesis, Characterization, and Applications in Drug Development

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride, a key building block in contemporary medicinal chemistry. The guide delves into the molecule's structural features, synthesis, and detailed analytical characterization. Emphasis is placed on the practical application of this compound as a versatile intermediate in the synthesis of several important pharmaceutical agents, including atypical antipsychotics and antidepressants. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Strategic Importance of the Piperazine Moiety

The piperazine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structure of drugs to enhance their pharmacokinetic and pharmacodynamic properties. Its basic nature can improve aqueous solubility and bioavailability, while the diamine structure provides a versatile handle for chemical modification. This compound serves as a critical reagent that introduces a reactive chloroacetylated piperazine moiety, paving the way for the synthesis of a diverse array of complex molecules with significant therapeutic potential.

Molecular Structure and Physicochemical Properties

This compound is the hydrochloride salt of the N-acylated piperazine derivative. The presence of the chloroacetyl group provides a reactive electrophilic site, making it an ideal precursor for nucleophilic substitution reactions.

| Property | Value | Source |

| Chemical Formula | C₆H₁₂Cl₂N₂O | |

| Molecular Weight | 199.08 g/mol | |

| CAS Number | 145222-00-0 | |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in water and polar organic solvents | General knowledge |

The protonation of one of the piperazine nitrogens to form the hydrochloride salt enhances the compound's stability and water solubility, facilitating its use in various reaction conditions.

Caption: Molecular structure of this compound.

Synthesis and Mechanism

The synthesis of this compound is typically achieved through the N-acylation of piperazine with chloroacetyl chloride.[1] This reaction is a classic example of nucleophilic acyl substitution.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of one of the nitrogen atoms of piperazine on the electrophilic carbonyl carbon of chloroacetyl chloride. A tetrahedral intermediate is formed, which then collapses to expel the chloride leaving group, forming the N-acylated product. The use of a base is often employed to neutralize the hydrochloric acid byproduct.

Caption: Synthetic pathway for 2-Chloro-1-(piperazin-1-yl)ethanone.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar N-acylated piperazines.[2][3][4]

Materials:

-

Piperazine

-

Chloroacetyl chloride

-

Triethylamine

-

Diethyl ether (or another suitable aprotic solvent)

-

Hydrochloric acid (ethanolic solution)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve piperazine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether.

-

Addition of Acylating Agent: Cool the reaction mixture to 0°C in an ice bath. Slowly add a solution of chloroacetyl chloride (1 equivalent) in diethyl ether dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: A white precipitate of triethylammonium chloride will form. Filter the reaction mixture and wash the precipitate with diethyl ether.

-

Isolation of the Free Base: Concentrate the filtrate under reduced pressure to obtain the crude 2-chloro-1-(piperazin-1-yl)ethanone as an oil or solid.

-

Formation of the Hydrochloride Salt: Dissolve the crude product in a minimal amount of ethanol and add a stoichiometric amount of ethanolic HCl. The hydrochloride salt will precipitate out of the solution.

-

Purification: The precipitate can be collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by melting point determination, NMR spectroscopy, and mass spectrometry, as detailed in the following section.

Analytical Characterization

Due to the limited availability of published experimental spectra for the title compound, the following characterization data is based on the analysis of analogous N-acylated piperazine derivatives.[2][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

δ 4.2-4.4 ppm (s, 2H): This singlet corresponds to the two protons of the chloromethyl group (-CO-CH₂ -Cl).

-

δ 3.6-3.8 ppm (t, 4H): A triplet representing the four protons on the piperazine ring adjacent to the acyl group (-CO-N-(CH₂ -)₂).

-

δ 2.8-3.0 ppm (t, 4H): Another triplet corresponding to the four protons on the piperazine ring adjacent to the protonated nitrogen (-NH-(CH₂ -)₂).

-

δ 9.5-10.5 ppm (br s, 2H): A broad singlet for the two protons of the protonated secondary amine and the associated chloride counterion.

¹³C NMR (Predicted):

-

δ ~165 ppm: Carbonyl carbon (C =O).

-

δ ~45-50 ppm: Piperazine carbons adjacent to the acyl group (-CO-N-(C H₂-)₂).

-

δ ~40-45 ppm: Piperazine carbons adjacent to the protonated nitrogen (-NH-(C H₂-)₂).

-

δ ~40 ppm: Chloromethyl carbon (-C H₂-Cl).

Insight: The chemical shifts of the piperazine protons are influenced by the electronic nature of the substituent on the nitrogen. The electron-withdrawing acyl group deshields the adjacent protons, causing them to appear at a higher chemical shift compared to the protons on the other side of the ring.

Mass Spectrometry (MS)

The mass spectrum of 2-Chloro-1-(piperazin-1-yl)ethanone (the free base) would be expected to show a molecular ion peak [M]⁺. The fragmentation pattern would likely involve the cleavage of the bonds adjacent to the carbonyl group and within the piperazine ring.

Predicted Fragmentation Pattern:

-

Loss of the chloroacetyl group: This would result in a fragment corresponding to the piperazine ring.

-

Cleavage of the piperazine ring: This can lead to a series of characteristic fragments.

Applications in Drug Synthesis

This compound is a valuable intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system (CNS).

Synthesis of Aripiprazole

Aripiprazole is an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder. The synthesis of aripiprazole can involve the use of a chloroacetylpiperazine derivative as a key intermediate.[7][8]

Caption: Simplified synthetic route to Aripiprazole.

While the direct use of the title compound is not explicitly detailed in all published syntheses, its structural motif is central to the construction of the final drug molecule. The chloroacetyl group provides a reactive handle for coupling with other synthetic intermediates.

Synthesis of Trazodone

Trazodone is an antidepressant of the serotonin antagonist and reuptake inhibitor (SARI) class. Its synthesis often involves the reaction of a piperazine derivative with a triazolopyridine moiety.[2][5][9] this compound can serve as a precursor to the required piperazine intermediate.

Safety and Handling

As with all reactive chemical intermediates, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) before use. The compound is expected to be an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a versatile and valuable building block in medicinal chemistry. Its straightforward synthesis, coupled with the reactive nature of the chloroacetyl group, makes it an ideal starting material for the construction of a wide range of complex molecules, including important pharmaceutical agents. A thorough understanding of its molecular structure, reactivity, and analytical characterization is essential for its effective utilization in drug discovery and development programs.

References

-

Jasińska, J., et al. (2019). Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies. Molecules, 24(8), 1567. [Link]

-

Zhang, C., et al. (2011). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(3), o708. [Link]

-

Les, A., et al. (2010). Optimization of aripiprazole synthesis. Acta Poloniae Pharmaceutica, 67(2), 151-157. [Link]

-

Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41361-41374. [Link]

-

Wodtke, R., et al. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 24(23), 4293. [Link]

-

Wodtke, R., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Molecules, 21(11), 1563. [Link]

-

Wikipedia. (n.d.). Piperazine. [Link]

-

Siddiqui, N., et al. (2010). Synthesis of Novel Triazolyl/Oxadiazolyl/Thiadiazolyl-Piperazine as Potential Anticonvulsant Agents. Acta Poloniae Pharmaceutica, 67(3), 249-256. [Link]

-

Balakrishna, M. S., et al. (2003). Synthesis and Single Crystal X-Ray Structure of N,N′-Bis(Diphenylphosphino)Piperazine. Journal of Chemical Research, 2003(9), 576-577. [Link]

-

Zhang, B., et al. (2012). 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(1), o70. [Link]

-

El-Sayed, N. N. E., et al. (2022). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances, 12(10), 5987-6002. [Link]

-

ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives. [Link]

-

Sinfoo Biotech. (n.d.). 2-Chloro-1-piperazin-1-yl-ethanone hydrochloride. [Link]

-

PubChem. (n.d.). 2-Chloro-1-(4-methylpiperazin-1-yl)ethan-1-one hydrochloride. [Link]

-

Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6548. [Link]

-

PubChem. (n.d.). 1-(Piperazin-1-yl)ethanone hydrochloride. [Link]

Sources

- 1. Synthesis of Novel Triazolyl/Oxadiazolyl/Thiadiazolyl-Piperazine as Potential Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-CHLORO-1-[4-(2-FLUORO-PHENYL)-PIPERAZIN-1-YL]-ETHANONE synthesis - chemicalbook [chemicalbook.com]

- 5. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Piperazine - Wikipedia [en.wikipedia.org]

The Synthetic Cornerstone: A Technical Guide to 2-Chloro-1-(piperazin-1-yl)ethanone Hydrochloride for the Modern Researcher

In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures is paramount. Certain chemical entities reappear with remarkable frequency, serving as reliable linchpins in the synthesis of diverse therapeutic agents. 2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride is one such cornerstone—a deceptively simple yet highly versatile building block. Its value lies not just in the piperazine core, a privileged scaffold in central nervous system (CNS) agents and beyond, but in the reactive chloroacetyl group that serves as a gateway for extensive chemical modification.

This guide provides an in-depth exploration of this compound, moving beyond a simple recitation of facts to elucidate the underlying principles of its synthesis, reactivity, and application. It is designed for the practicing researcher, scientist, and drug development professional, offering field-proven insights into harnessing the full potential of this critical synthetic intermediate.

Core Molecular Attributes and Physicochemical Profile

Understanding the fundamental properties of a reagent is the bedrock of its effective application. This compound (CAS No. 141939-32-0) is the hydrochloride salt of N-(chloroacetyl)piperazine. The protonation of the distal nitrogen of the piperazine ring enhances its solubility in aqueous media, a practical advantage in certain reaction and purification schemes.

Table 1: Physicochemical and Spectroscopic Data for 2-Chloro-1-(piperazin-1-yl)ethanone and Structurally Related Analogs

| Property | Data for 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone hydrochloride[1] | Data for 2-chloro-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone,hydrochloride[2] | Expected Data for 2-Chloro-1-(piperazin-1-yl)ethanone |

| Molecular Formula | C₇H₁₄Cl₂N₂O | C₁₃H₁₇ClN₂O₂ | C₆H₁₁ClN₂O |

| Molecular Weight | 213.10 g/mol | 268.74 g/mol | 162.62 g/mol (Free Base) |

| Appearance | White to off-white solid | Not specified | Expected to be a white to off-white crystalline solid |

| ¹H NMR | See discussion below | See discussion below | δ (D₂O): ~3.4-3.8 (m, 8H, piperazine protons), ~4.3 (s, 2H, -COCH₂Cl) |

| ¹³C NMR | See discussion below | See discussion below | δ (D₂O): ~41.0 (-CH₂Cl), ~43-45 (4C, piperazine carbons), ~168.0 (C=O)[3] |

| IR (KBr, cm⁻¹) | Not specified | Not specified | ~3400 (N-H stretch), ~2900 (C-H stretch), ~1650 (Amide C=O stretch), ~750 (C-Cl stretch) |

| Mass Spec (MS) | Not specified | Not specified | ESI-MS (m/z): [M+H]⁺ at 163.06 (for free base) |

Note: Spectroscopic data are predictive and based on analysis of structurally similar compounds and general principles of NMR and IR spectroscopy. Actual values may vary based on solvent and experimental conditions.[3][4]

Synthesis: A Study in Chemoselectivity

The synthesis of this compound is a classic example of nucleophilic acyl substitution. The primary challenge lies in achieving mono-acylation of the piperazine ring, as the presence of two secondary amines creates the potential for the formation of the undesired bis-acylated byproduct, 1,4-bis(chloroacetyl)piperazine.[5][6]

The most common and industrially scalable approach involves the reaction of piperazine with chloroacetyl chloride. The key to favoring the mono-acylated product is controlling the stoichiometry and reaction conditions.

Foundational Synthetic Protocol

This protocol is a self-validating system designed to maximize the yield of the desired mono-acylated product. The causality behind each step is explained to provide a deeper understanding of the process.

Objective: To synthesize this compound with high purity.

Materials:

-

Piperazine (anhydrous)

-

Chloroacetyl chloride

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (Et₃N) or another non-nucleophilic base

-

Hydrochloric acid (ethanolic or ethereal solution)

-

Diethyl ether

-

Sodium sulfate (Na₂SO₄), anhydrous

Step-by-Step Methodology:

-

Piperazine Solution Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet, dissolve anhydrous piperazine (1.0 eq) in anhydrous DCM. A key consideration here is using an excess of piperazine (e.g., 2-4 equivalents) relative to the chloroacetyl chloride. This statistical approach ensures that the acylating agent is more likely to encounter an unreacted piperazine molecule than a mono-acylated one, thus minimizing the formation of the bis-acylated product.

-

Inert Atmosphere and Cooling: Purge the flask with dry nitrogen and cool the reaction mixture to 0 °C using an ice bath. The low temperature is crucial for controlling the exothermicity of the acylation reaction and minimizing side reactions.

-

Controlled Addition of Acylating Agent: Dissolve chloroacetyl chloride (0.25-0.5 eq, relative to the excess piperazine) in anhydrous DCM and add it dropwise to the cooled piperazine solution via the dropping funnel over 30-60 minutes. The slow, controlled addition is the most critical parameter for ensuring high chemoselectivity.

-

Reaction Progression: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

Workup and Extraction: Quench the reaction by adding cold water. The organic layer is separated, and the aqueous layer is extracted multiple times with DCM. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.

-

Isolation of the Free Base: The solvent is removed under reduced pressure to yield the crude 2-Chloro-1-(piperazin-1-yl)ethanone as an oil or a low-melting solid.

-

Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a solution of hydrochloric acid in ethanol or ether dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Purification: The precipitated solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford pure this compound.

Caption: Synthetic workflow for this compound.

Reactivity and Mechanistic Considerations: The Electrophilic Gateway

The synthetic utility of this compound is overwhelmingly dictated by the reactivity of the α-chloroacetyl group. This moiety functions as a potent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the covalent attachment of the N-acylpiperazine scaffold to a wide array of molecules.

The reactivity is governed by the electron-withdrawing nature of both the adjacent carbonyl group and the chlorine atom, which polarizes the C-Cl bond and makes the methylene carbon highly susceptible to nucleophilic attack. The reaction typically proceeds via a classic Sₙ2 mechanism, where a nucleophile attacks the electrophilic carbon, displacing the chloride leaving group in a single, concerted step.

Caption: Generalized Sₙ2 mechanism for nucleophilic substitution.

Reactions with N-Nucleophiles

The most common application involves the alkylation of primary and secondary amines. This reaction is fundamental to connecting the piperazine core to other heterocyclic systems or functional groups, a key strategy in building complex drug molecules. For example, it is used in the synthesis of precursors for various kinase inhibitors and receptor modulators.[7]

Reactions with O-Nucleophiles

Alcohols and phenols (as their corresponding alkoxides or phenoxides) can displace the chloride to form ethers. This is particularly useful for linking the piperazine moiety to aromatic systems via an ether linkage, a common motif in pharmacologically active compounds.

Reactions with S-Nucleophiles

Thiols and thiophenols readily react to form thioethers. This reaction is highly efficient due to the high nucleophilicity of sulfur. This strategy is employed in the synthesis of compounds where a flexible thioether linker is desired.[5]

Applications in Drug Discovery and Development

The piperazine ring is a well-established pharmacophore, known to improve aqueous solubility and oral bioavailability. The ability of this compound to readily introduce this scaffold makes it an invaluable tool in medicinal chemistry.

Table 2: Therapeutic Areas and Examples of Drug Classes Synthesized Using N-(Chloroacetyl)piperazine Scaffolds

| Therapeutic Area | Drug Class / Target | Example of Application | Reference |

| Oncology | Kinase Inhibitors | Building blocks for linking to heterocyclic cores that bind to the ATP-binding site of kinases. | [7] |

| CNS Disorders | Antipsychotics, Antidepressants | Synthesis of analogs of drugs like Aripiprazole and Ziprasidone. | [4] |

| Inflammatory Diseases | CCR1 Antagonists, COX Inhibitors | Used as an intermediate in the synthesis of anti-inflammatory agents. | [4][6] |

| Cardiovascular | Cardiotonic Agents | Piperazine derivatives have shown utility as cardiotonic agents. | [4] |

The strategic importance of this building block is its role as a "linker." It allows medicinal chemists to connect a pharmacologically active core (e.g., a kinase-binding heterocycle) to the solubilizing and pharmacokinetically favorable piperazine moiety.

Caption: Role as a linker in medicinal chemistry.

Safety and Handling

As a reactive alkylating agent, this compound and its analogs should be handled with appropriate care. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for molecular construction. Its value is derived from the convergence of a privileged pharmaceutical scaffold (piperazine) and a versatile reactive handle (the α-chloroacetyl group). A thorough understanding of the principles governing its synthesis—particularly the control of chemoselectivity—and the mechanistic nuances of its reactivity as an electrophile empowers researchers to employ it with precision and efficacy. As the quest for novel therapeutics continues, the demand for such reliable and versatile building blocks will only intensify, cementing the role of this compound as a cornerstone of synthetic and medicinal chemistry.

References

-

Chemsrc. (2025). 2-chloro-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone,hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-1-(4-methylpiperazin-1-yl)ethan-1-one hydrochloride. Retrieved from [Link]

-

Zhang, C., Zhai, X., Wan, F., Gong, P., & Jiang, Y. (2008). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o708. Retrieved from [Link]

-

PrepChem.com. (n.d.). (1) Preparation of N,N'-bischloroacetylpiperazine. Retrieved from [Link]

-

Romanelli, M. N., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Teodori, E. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(9), 1283. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from [Link]

-

Szkatuła, M., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 26(15), 4479. Retrieved from [Link]

-

ChemBK. (n.d.). Ethanone, 2-chloro-1-[4-(2-pyrimidinyl)-1-piperazinyl]-. Retrieved from [Link]

-

Al-dujaili, J. H., & Al-Zoubi, R. M. (2023). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis(thieno[2,3-b]pyridines). ACS Omega, 8(40), 37367–37377. Retrieved from [Link]

-

Drugsynthesis. (n.d.). Ziprasidone hydrochloride. Retrieved from [Link]

-

Chemconnections.org. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. 2-Chloro-1-(4-methylpiperazin-1-yl)ethan-1-one hydrochloride | C7H14Cl2N2O | CID 12563661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS#:21057-39-6 | 2-chloro-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone,hydrochloride | Chemsrc [chemsrc.com]

- 3. chemconnections.org [chemconnections.org]

- 4. 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]ethanone | 1703-23-7 [chemicalbook.com]

- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Chloro-1-(piperazin-1-yl)ethanone Hydrochloride: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride (CAS No. 145222-00-0). As a key intermediate in the synthesis of various pharmaceutical compounds, a thorough understanding of its structural and spectral properties is paramount for researchers in drug discovery and development. This document, crafted from the perspective of a Senior Application Scientist, offers not only the spectral data but also the underlying principles of data acquisition and interpretation, ensuring both scientific rigor and practical applicability.

Molecular Structure and its Spectroscopic Implications

This compound is a relatively small molecule featuring a piperazine ring acylated with a chloroacetyl group. The hydrochloride salt form implies that one of the nitrogen atoms of the piperazine ring is protonated, forming a piperazinium cation with a chloride counter-ion. This protonation will have a significant impact on the spectroscopic data, particularly in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the protons on the piperazine ring and the chloroacetyl group. Due to the protonation of one nitrogen, the piperazine ring protons will likely exist in a more complex environment than in the free base.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂- (piperazine, adjacent to N-acyl) | 3.6 - 3.8 | Triplet | 4H |

| -CH₂- (piperazine, adjacent to N⁺H) | 3.2 - 3.4 | Triplet | 4H |

| -CH₂Cl | 4.2 - 4.4 | Singlet | 2H |

| N⁺H₂ | 9.0 - 10.0 (broad) | Singlet (broad) | 2H |

Rationale behind the Predictions:

-

-CH₂- (piperazine): The electron-withdrawing effect of the acyl group will deshield the adjacent protons, shifting them downfield (3.6 - 3.8 ppm). The protons adjacent to the protonated nitrogen will also be deshielded, but likely to a slightly lesser extent (3.2 - 3.4 ppm). The coupling between adjacent methylene groups will result in triplet multiplicities.

-

-CH₂Cl: The protons of the chloroacetyl group are adjacent to both a carbonyl group and a chlorine atom, both of which are strongly electron-withdrawing. This will cause a significant downfield shift (4.2 - 4.4 ppm). As there are no adjacent protons, the signal is expected to be a singlet.

-

N⁺H₂: The protons on the charged nitrogen atom are expected to be significantly deshielded and will likely appear as a broad singlet at a high chemical shift. The broadness is due to rapid exchange with the solvent and quadrupolar effects of the nitrogen atom.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C=O | 165 - 168 |

| -CH₂Cl | 40 - 43 |

| -CH₂- (piperazine, adjacent to N-acyl) | 42 - 45 |

| -CH₂- (piperazine, adjacent to N⁺H) | 39 - 42 |

Rationale behind the Predictions:

-

-C=O: The carbonyl carbon is highly deshielded and will appear at a characteristic downfield chemical shift.

-

-CH₂Cl: The carbon attached to the chlorine atom will be deshielded due to the electronegativity of the halogen.

-

-CH₂- (piperazine): The carbons of the piperazine ring will have distinct chemical shifts due to the different substituents on the nitrogen atoms. The carbons adjacent to the acylated nitrogen are expected to be slightly more downfield than those adjacent to the protonated nitrogen.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data would involve the following steps:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts, particularly of exchangeable protons.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Optimize acquisition parameters such as pulse width, acquisition time, and relaxation delay.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Employ a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

Analyze the multiplicities of the signals to deduce proton-proton coupling information.

-

Assign the signals in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

-

NMR Experimental Workflow

Caption: A streamlined workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C-N bonds.

Predicted IR Spectral Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N⁺-H stretch (piperazinium) | 2700 - 3100 (broad) | Strong, broad |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (amide) | 1650 - 1680 | Strong |

| N-H bend (piperazinium) | 1500 - 1600 | Medium |

| C-N stretch | 1100 - 1300 | Medium |

| C-Cl stretch | 600 - 800 | Medium to Strong |

Rationale behind the Predictions:

-

N⁺-H stretch: The stretching vibration of the N-H bonds in the piperazinium ion will give rise to a broad and strong absorption band in the high-frequency region of the spectrum.

-

C=O stretch: The amide carbonyl group will exhibit a strong and sharp absorption band, which is a characteristic feature in the IR spectrum.

-

Other vibrations: The C-H stretching and bending vibrations, as well as the C-N and C-Cl stretching vibrations, will appear in their respective characteristic regions of the spectrum.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for a quicker analysis, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background from the sample spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands in the spectrum.

-

Correlate the observed bands with the functional groups present in the molecule to confirm its identity.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum Data

For this compound, electrospray ionization (ESI) would be a suitable ionization technique. The mass spectrum would likely show the molecular ion of the free base.

| Ion | Predicted m/z | Notes |

| [M+H]⁺ (free base) | 163.07 | The molecular ion of the free base, 2-Chloro-1-(piperazin-1-yl)ethanone. The presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would be expected for this ion and its fragments. |

| [M+Na]⁺ (free base) | 185.05 | Adduct with sodium ions, which are often present as impurities. |

Key Fragmentation Pathways:

The molecular ion is expected to undergo fragmentation through various pathways, including:

-

Loss of the chloroacetyl group: This would result in a fragment ion corresponding to the piperazine ring.

-

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group or the nitrogen atoms.

Predicted Mass Spectrometry Fragmentation

Caption: Predicted fragmentation of the molecular ion.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Optimize the ESI source parameters (e.g., spray voltage, capillary temperature) to obtain a stable ion signal.

-

Acquire the mass spectrum in the positive ion mode.

-

-

Data Analysis:

-

Identify the molecular ion and any adduct ions.

-

Analyze the fragmentation pattern to confirm the structure of the molecule.

-

Compare the observed isotopic pattern for chlorine-containing fragments with the theoretical pattern.

-

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. By combining predicted data based on sound chemical principles with detailed, self-validating experimental protocols, researchers can confidently verify the identity and purity of this important synthetic intermediate. The provided interpretations and workflows are designed to be a valuable resource for scientists engaged in pharmaceutical research and development, ensuring the integrity and quality of their work.

References

- While direct spectral data for this compound is not widely published, information on structurally similar compounds can be found in various chemical databases and literature. For instance, the NIH PubChem database and commercial supplier websites (e.g., Santa Cruz Biotechnology, Fluorochem) provide basic information and references for related molecules. For general principles and spectral data of functional groups, authoritative texts on spectroscopic methods (e.g., by Silverstein, Pavia, or Pretsch) are recommended. The synthesis and characterization of related piperazine derivatives are often described in medicinal chemistry journals.

Introduction: The Piperazine Scaffold - A Privileged Structure in Medicinal Chemistry

Sources

- 1. benchchem.com [benchchem.com]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. jetir.org [jetir.org]

- 6. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of diarylpyrimidine derivatives bearing piperazine sulfonyl as potent HIV-1 nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. clyte.tech [clyte.tech]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. apjhs.com [apjhs.com]

- 16. benthamdirect.com [benthamdirect.com]

- 17. derpharmachemica.com [derpharmachemica.com]

- 18. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]

- 19. WO2005121094A1 - Piperazine and piperidine derivatives as anti-hiv-agents - Google Patents [patents.google.com]

- 20. microbe-investigations.com [microbe-investigations.com]

- 21. bmglabtech.com [bmglabtech.com]

- 22. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 23. m.youtube.com [m.youtube.com]

- 24. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. revvity.com [revvity.com]

- 29. benchchem.com [benchchem.com]

- 30. bmglabtech.com [bmglabtech.com]

- 31. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

The "Magic Chloro" Effect: A Technical Guide to the Strategic Role of Chlorine in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of a hydrogen atom with chlorine, a seemingly simple modification, can profoundly alter the biological and physicochemical properties of a molecule, a phenomenon increasingly referred to as the "magic chloro" effect.[1][2][3] This guide provides a comprehensive technical exploration of the multifaceted roles that chloro-containing molecules play in contemporary drug discovery. Moving beyond a mere catalog of chlorinated drugs, we delve into the causal mechanisms by which chlorine substitution influences pharmacokinetics, pharmacodynamics, and metabolic stability. This document is designed to serve as a key resource for researchers and drug development professionals, offering field-proven insights and actionable strategies for harnessing the power of chlorine in medicinal chemistry. With over 250 FDA-approved chloro-containing drugs on the market, a deep understanding of this chemical entity is paramount for the design of next-generation therapeutics.[4][5][6][7][8]

The Pervasive Presence and Strategic Importance of Chlorine in Pharmaceuticals

Chlorine is a cornerstone of the pharmaceutical industry, with its presence in a vast array of approved drugs treating a wide spectrum of diseases, from bacterial infections to cancer and cardiovascular conditions.[4][9][10] In the United States, it is estimated that over 88% of pharmaceuticals rely on chlorine chemistry at some stage of their manufacturing process.[4] The prevalence of chlorine is not coincidental; it is a testament to its remarkable ability to modulate a molecule's properties in a predictable and advantageous manner.[1][11]

The strategic incorporation of chlorine into a drug candidate can lead to significant improvements in:

-

Potency and Efficacy: The substitution of hydrogen with chlorine can lead to dramatic, sometimes up to 100,000-fold, increases in a drug's potency.[1][2][3]

-

Pharmacokinetic Profile: Chlorine can significantly influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties, leading to improved bioavailability and half-life.[1][3]

-

Metabolic Stability: By blocking sites of metabolic attack, chlorine can enhance a drug's resistance to degradation by metabolic enzymes, thereby prolonging its therapeutic effect.[11][12]

-

Target Binding and Selectivity: The unique electronic and steric properties of chlorine can facilitate stronger and more selective interactions with biological targets.[11][12]

A statistical analysis of FDA-approved drugs reveals the significant representation of chlorinated compounds.[4] Of the chlorinated drugs, a majority contain a single chlorine atom, highlighting the nuanced and strategic approach medicinal chemists employ when incorporating this halogen.[4]

The "Magic Chloro" Effect: Unraveling the Physicochemical Transformations

The term "magic chloro" effect encapsulates the often-dramatic and beneficial impact of chlorine substitution on a drug molecule's behavior.[1][2][3] These effects are rooted in the fundamental physicochemical properties of the chlorine atom.

Modulating Lipophilicity and Solubility

The introduction of a chlorine atom generally increases the lipophilicity of a molecule.[11][13] This enhanced hydrophobicity can improve a drug's ability to cross cell membranes and the blood-brain barrier.[11][12] However, this increase in lipophilicity must be carefully balanced, as excessive hydrophobicity can lead to poor solubility and potential toxicity.[12] Compared to fluorine, another commonly used halogen, chlorine imparts a greater degree of lipophilicity.[13]

| Property | Effect of Fluorine Substitution | Effect of Chlorine Substitution | Reference |

| Lipophilicity | Moderate Increase | Significant Increase | [13] |

| Aqueous Solubility | Generally Higher | Generally Lower | [13] |

Electronic Influence: A Dual Personality

Chlorine's electronic nature is complex; it can act as either an electron-withdrawing or an electron-donating group depending on the chemical context.[6][14] This duality allows for fine-tuning of a molecule's electronic properties to optimize interactions with its biological target. The ability of chlorine to polarize a phenyl ring can enhance non-bonding interactions within a protein's binding pocket.[11]

Bioisosterism: A Versatile Mimic

Chlorine can serve as a bioisosteric replacement for a variety of functional groups, including hydroxyl (-OH), sulfhydryl (-SH), and even small alkyl groups like methyl (-CH3).[6][14][15] This versatility provides medicinal chemists with a powerful tool to modulate a drug's properties while maintaining its core pharmacophore.[16] The "methyl-chloro equivalence" is a well-documented example of this phenomenon, where the similar lipophilicity of the two groups allows for their interchangeability in certain scaffolds.[15]

Impact on Drug-Target Interactions and Potency

The introduction of chlorine can profoundly influence how a drug interacts with its biological target, often leading to substantial increases in binding affinity and potency.

Halogen Bonding and Other Non-Covalent Interactions

The chlorine atom can participate in halogen bonding, a non-covalent interaction where the electropositive region on the surface of the chlorine atom (the σ-hole) interacts with a nucleophilic partner, such as a carbonyl oxygen or a nitrogen atom in a protein.[6][14] These interactions, though weaker than hydrogen bonds, can contribute significantly to the overall binding energy and specificity of a drug-target complex.[6] Furthermore, the increased lipophilicity imparted by chlorine can enhance van der Waals interactions within hydrophobic pockets of the target protein.[11]

Case Study: The Remarkable Potency Enhancement of a Kinase Inhibitor

A well-documented example of the "magic chloro" effect is the development of a kinase inhibitor where the substitution of a hydrogen atom with a chlorine atom on a phenyl ring resulted in a greater than 1,000-fold increase in potency. This dramatic improvement was attributed to a combination of factors, including enhanced hydrophobic interactions and the formation of a critical halogen bond with the protein backbone.

Metabolic Fate of Chloro-Containing Molecules

The metabolism of organochlorine compounds is a critical consideration in drug design, as it can influence both the efficacy and the safety of a therapeutic agent.

The Role of Cytochrome P450 Enzymes

The primary route of metabolism for many organochlorine drugs is oxidation catalyzed by the cytochrome P450 (CYP) family of enzymes in the liver.[17] These enzymes introduce or expose functional groups on the drug molecule, making it more water-soluble and easier to excrete.[17] However, the C-Cl bond is relatively stable, and its presence can block sites of metabolic attack, leading to increased metabolic stability and a longer half-life.[11][12]

Phase I and Phase II Metabolism

The metabolism of chlorinated drugs typically proceeds in two phases:

-

Phase I (Functionalization): Involves oxidation, reduction, or hydrolysis, primarily mediated by CYP enzymes.[17]

-

Phase II (Conjugation): The modified drug is conjugated with endogenous molecules like glucuronic acid or sulfate to further increase its water solubility for excretion.[17][18]

It is important to note that while metabolism is generally a detoxification process, in some cases, the metabolites of organochlorine compounds can be more toxic than the parent drug.[19]

Caption: Generalized metabolic pathway of chloro-containing drugs.

Synthetic Strategies for the Introduction of Chlorine

The ability to strategically introduce chlorine atoms into complex molecules is a critical skill for medicinal chemists. A variety of synthetic methods are available, ranging from classical electrophilic aromatic substitution to modern photocatalytic approaches.

Electrophilic Chlorination

Electrophilic chlorination is a widely used method for introducing chlorine onto aromatic rings. Reagents such as N-chlorosuccinimide (NCS) are commonly employed for this purpose. The Topliss scheme, a classic medicinal chemistry flowchart, often begins with the preparation of a para-chloro analog via electrophilic chlorination to guide further structure-activity relationship (SAR) studies.[15]

Modern Synthetic Methods

Recent advances in organic synthesis have provided milder and more selective methods for chlorination. Photocatalytic processes using iron and sulfur catalysts activated by blue light offer an environmentally friendly alternative to traditional methods, avoiding the need for harsh reagents and high temperatures.[20]

Experimental Protocol: Electrophilic Chlorination of an Activated Aromatic Ring

Objective: To synthesize a chloro-substituted aromatic compound via electrophilic chlorination using N-chlorosuccinimide (NCS).

Materials:

-

Activated aromatic starting material (e.g., aniline or phenol derivative)

-

N-chlorosuccinimide (NCS)

-

Acetonitrile (or other suitable polar aprotic solvent)

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

-

Dissolve the activated aromatic starting material (1.0 eq) in acetonitrile in a round-bottom flask.

-

Add N-chlorosuccinimide (1.0-1.2 eq) to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired chlorinated compound.

Self-Validation: The identity and purity of the product should be confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Toxicity and Environmental Considerations

While the benefits of chlorine in drug discovery are undeniable, it is crucial to consider the potential for toxicity and environmental impact.[21][22][23]

Potential for Bioaccumulation and Persistence

The lipophilic nature of many organochlorine compounds can lead to their bioaccumulation in fatty tissues.[18][24] Some organochlorines are also persistent in the environment, meaning they do not readily degrade.[17][18] These properties have led to concerns about the long-term environmental and health effects of certain chlorinated compounds, particularly older pesticides.[18][22]

Formation of Disinfection Byproducts

The widespread use of chlorine-based disinfectants can lead to the formation of disinfection byproducts (DBPs) in wastewater, some of which may be carcinogenic or have other adverse health effects.[22][23] The chlorination of hospital wastewater, which may contain a variety of pharmaceuticals, can also lead to the formation of toxic drug-derived DBPs.[22]

Future Perspectives and Conclusion

The "magic chloro" effect is a powerful and well-established principle in medicinal chemistry. The strategic incorporation of chlorine will undoubtedly continue to be a key strategy in the design of novel therapeutics. Future research will likely focus on the development of even more selective and environmentally benign chlorination methods. Furthermore, a deeper understanding of the complex interplay between chlorine substitution, metabolic pathways, and potential toxicity will be crucial for the development of safer and more effective chloro-containing drugs.

References

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (2019). PubMed Central. [Link]

-

Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Publishing. (2023). RSC Publishing. [Link]

-

Chlorine in drug discovery and development. - ResearchGate. ResearchGate. [Link]

-

Effect of “magic chlorine” in drug discovery: an in silico approach - PMC - PubMed Central. (2023). PubMed Central. [Link]

-

"Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery - ResearchGate. ResearchGate. [Link]

-

“Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery | Journal of Medicinal Chemistry - ACS Publications. (2023). ACS Publications. [Link]

-

“Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery - ChemRxiv. (2022). ChemRxiv. [Link]

-

“Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery - ResearchGate. ResearchGate. [Link]

-

Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Publishing. (2023). RSC Publishing. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed. (2019). PubMed. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review | Request PDF - ResearchGate. ResearchGate.

-

Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 7 Organochlorines. United States Environmental Protection Agency. [Link]

-

The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability - ResearchGate. (2025). ResearchGate. [Link]

-

Metabolism and Toxicity of Persistent Organochlorine Compounds - ResearchGate. (2025). ResearchGate. [Link]

-

Which halogen to choose? Comparing the effects of chlorine and fluo- rine as bioisosteric substituents in drug design - ChemRxiv. ChemRxiv. [Link]

-

The Benefits of Chlorine Chemistry in Pharmaceuticals in the United States and Canada. (2016). American Chemistry Council. [Link]

-

Effects of Chlorination on the Persistence of Pharmaceuticals in the Environment. (2025). ResearchGate. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - OUCI. OUCI. [Link]

-

Chemists create eco-friendly method to make chlorine-based materials for drugs and chemicals | Rice News. (2025). Rice News. [Link]

-